tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate chemical properties
tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Handling of tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate
Introduction
tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a cyclobutane ring, a common motif in modern pharmaceuticals for imparting unique three-dimensional character, along with two distinct primary amine functionalities. One amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the other remains free. This differential protection makes it a valuable synthetic building block, allowing for selective chemical modification at the free amine site before subsequent deprotection and further functionalization.
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. As a Senior Application Scientist, the narrative synthesizes established chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices to empower researchers in its effective application.
Physicochemical Properties and Structural Analysis
The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. While extensive experimental data for this specific molecule is not broadly published, its characteristics can be reliably predicted from its structure and data computed through validated algorithms.
Structural Commentary: The molecule's architecture is key to its function. The Boc-protected amine is sterically hindered and electronically deactivated, rendering it stable to a wide range of non-acidic reagents. Conversely, the primary amine attached directly to the quaternary carbon of the cyclobutyl ring is nucleophilic and available for synthetic transformations. The cyclobutyl scaffold itself introduces conformational rigidity and a specific spatial arrangement of the functional groups, a desirable trait in designing molecules to interact with biological targets.
Data Summary:
| Property | Value (Computed) | Rationale & Significance |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 200.28 g/mol [1][2] | Essential for stoichiometric calculations in reaction planning. |
| XLogP3 | 1.0 | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents but limited solubility in water. |
| Hydrogen Bond Donors | 2 | The two N-H bonds of the free amine and the one N-H of the carbamate can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the free amine nitrogen can act as hydrogen bond acceptors, influencing solubility and intermolecular interactions. |
Note: Computed properties are derived from PubChem CID 56924495 and serve as estimations.
Synthesis and Purification
The most logical and widely practiced approach for preparing molecules of this type is the chemoselective N-protection of a corresponding diamine. The inherent steric and electronic differences between the two amine groups in the precursor allow for a targeted reaction.
Synthetic Rationale: The synthesis hinges on the differential reactivity of the two primary amines in (1-aminocyclobutyl)methanamine. The amine on the methylene linker is sterically more accessible than the amine directly attached to the sterically encumbered quaternary carbon of the cyclobutane ring. This difference allows for selective acylation with di-tert-butyl dicarbonate (Boc₂O), a reagent prized for its moderate reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).[3][4]
Caption: Synthetic workflow for Boc-protection.
Experimental Protocol: Synthesis
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Preparation: Dissolve (1-aminocyclobutyl)methanamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
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Reagent Addition: Add triethylamine (1.1 eq) to the solution. In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a small amount of DCM. Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes.
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Causality: The dropwise addition at 0°C is crucial to control the exothermic reaction and minimize the formation of di-protected byproducts. Triethylamine acts as a base to neutralize the acid formed during the reaction, driving it to completion.
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-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
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Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
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Causality: The NaHCO₃ wash removes any unreacted acidic species and helps to separate the water-soluble byproducts.
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-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane. A small amount of triethylamine (0.5%) can be added to the eluent to prevent product tailing on the acidic silica gel.
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Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final, pure product.
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Reactivity and Stability
General Stability and Handling: The Boc protecting group is robust and stable under basic, nucleophilic, and reductive conditions, making it an orthogonal protecting group to many other functionalities.[3] The compound should be stored in a well-sealed container at room temperature in a dry environment.[5] According to aggregated GHS data, this chemical is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be worn during handling.
Key Reactivity: Acid-Mediated Deprotection The primary utility of the Boc group lies in its clean and efficient removal under acidic conditions. This unmasks the primary amine for subsequent synthetic steps.
Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The carbamate's carbonyl oxygen is first protonated by a strong acid, such as trifluoroacetic acid (TFA). This activation facilitates the departure of the carbamate group, which breaks down into the highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[4][7]
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol: Deprotection
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Setup: Dissolve tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
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Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution.
-
Causality: A stoichiometric excess of strong acid is required to ensure complete protonation and cleavage. TFA is often used as it is volatile and easily removed during workup.
-
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Effervescence (CO₂ evolution) is typically observed.
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Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the diamine.
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Neutralization: To obtain the free diamine, dissolve the residue in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or K₂CO₃) until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material, ensuring the reliability of subsequent research.[8]
Summary of Analytical Techniques:
| Technique | Expected Results & Interpretation |
| ¹H NMR | - ~1.4 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group. - ~1.5-2.2 ppm (multiplets, 6H): Signals corresponding to the cyclobutyl ring protons. - ~3.0 ppm (doublet, 2H): Methylene protons adjacent to the carbamate nitrogen. - Broad singlets (variable): Signals for the NH (carbamate) and NH₂ (free amine) protons, which may exchange with solvent. |
| ¹³C NMR | - ~28 ppm: Methyl carbons of the tert-butyl group. - ~80 ppm: Quaternary carbon of the tert-butyl group. - ~156 ppm: Carbonyl carbon of the carbamate. - Signals for the cyclobutyl and methylene carbons would also be present in the aliphatic region. |
| Mass Spec. (ESI+) | - Expected [M+H]⁺: 201.16 - Common Fragments: Loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da). |
| HPLC | - Method: A reverse-phase C18 column is typically used.[8] - Mobile Phase: Gradient elution with acetonitrile and water, often with 0.1% TFA or formic acid as a modifier to ensure sharp peak shapes. - Detection: UV detection at ~210 nm. Purity is assessed by the relative area of the main peak. |
References
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-
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PubChem, tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. [Link]
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Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]
- Google Patents, CN102020589B - Tert-butyl carbamate derivative and preparation method and applic
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PubChem, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
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mzCloud, tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]
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ResearchGate, Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]
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Chemistry Steps, Boc Protecting Group for Amines. [Link]
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National Institutes of Health (NIH), Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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PubMed, Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]
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YouTube, Amine Boc protection-Mechanism and Reaction Setup. [Link]
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(Illustrative)